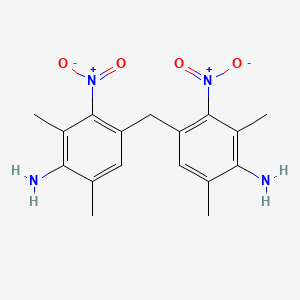
4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) is an organic compound with the molecular formula C17H20N4O4. It is a derivative of aniline, featuring two nitro groups and two methyl groups on each aromatic ring, connected by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) typically involves the condensation of 2,6-dimethyl-3-nitroaniline with formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the methylene bridge. The general reaction scheme is as follows:
Condensation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) undergoes various chemical reactions, including:
-
Reduction: : The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Products: 4,4’-Methylenebis(2,6-dimethyl-3-aminoaniline).
-
Oxidation: : The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
-
Substitution: : The aromatic rings can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of polymers and resins, where it acts as a curing agent or cross-linking agent.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(2,6-dimethylaniline): Lacks the nitro groups and is used in different applications, including as a curing agent for polyurethanes.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): Contains chloro and ethyl groups instead of nitro and methyl groups, used in the synthesis of polyamides and as a curing agent for epoxies.
4,4’-Methylenebis(2,6-diethylaniline): Features ethyl groups and is used in the production of elastomeric polyurethanes and other industrial applications.
The uniqueness of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) lies in its specific functional groups, which impart distinct chemical and biological properties, making it suitable for specialized applications.
Properties
CAS No. |
834902-00-0 |
|---|---|
Molecular Formula |
C17H20N4O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(4-amino-3,5-dimethyl-2-nitrophenyl)methyl]-2,6-dimethyl-3-nitroaniline |
InChI |
InChI=1S/C17H20N4O4/c1-8-5-12(16(20(22)23)10(3)14(8)18)7-13-6-9(2)15(19)11(4)17(13)21(24)25/h5-6H,7,18-19H2,1-4H3 |
InChI Key |
BCGWYUBTTOOUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])CC2=C(C(=C(C(=C2)C)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)
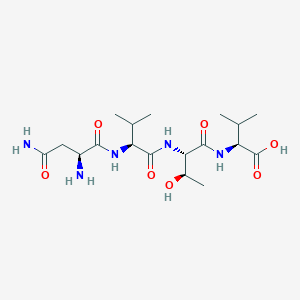
![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)

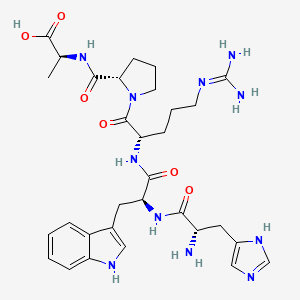
![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)
![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
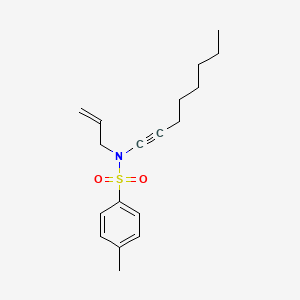
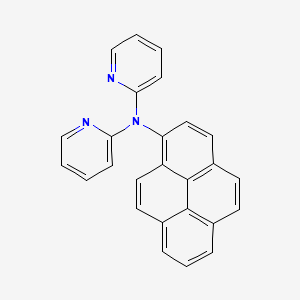
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
